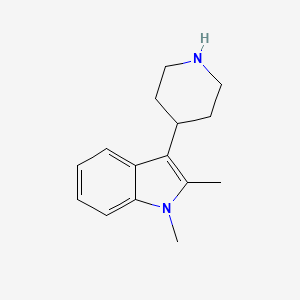1,2-dimethyl-3-(piperidin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC15728721
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20N2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 1,2-dimethyl-3-piperidin-4-ylindole |
| Standard InChI | InChI=1S/C15H20N2/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2/h3-6,12,16H,7-10H2,1-2H3 |
| Standard InChI Key | DMXGLFQPLCVBMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C3CCNCC3 |
Introduction
Chemical Identity and Structural Characterization
Core Molecular Architecture
The compound features a 1H-indole scaffold substituted at positions 1, 2, and 3. The indole nitrogen bears a methyl group (position 1), while position 2 contains another methyl substituent. Position 3 links to a piperidin-4-yl group through a single bond, creating a hybrid structure with planar aromatic and aliphatic cyclic components. X-ray crystallography data from analogous 3-(piperidin-4-yl)indazoles suggests the piperidine ring likely adopts a chair conformation with axial/equatorial substituent positioning influencing receptor binding .
Spectroscopic Signatures
Predicted NMR characteristics derived from PubChem entries for similar indole-piperidine hybrids indicate:
-
1H NMR: Aromatic protons between δ 6.8–7.4 ppm (indole ring), methyl groups at δ 2.3–2.7 ppm, and piperidine protons showing complex splitting patterns from δ 1.5–3.1 ppm
-
13C NMR: Quaternary carbons in the indole ring (δ 120–140 ppm), methyl carbons (δ 20–25 ppm), and piperidine carbons (δ 40–55 ppm)
Mass spectral fragmentation patterns from related compounds show dominant molecular ion peaks ([M+H]+ at m/z 229.3) with characteristic losses of methyl radicals and piperidine ring cleavage products .
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
Potential synthetic routes identified through analogous systems include:
-
Palladium-catalyzed cross-coupling: Installing the piperidine moiety via Buchwald-Hartwig amination of 3-bromo-1,2-dimethylindole precursors
-
Reductive amination: Condensing 1,2-dimethyl-3-indolecarbaldehyde with 4-aminopiperidine followed by sodium borohydride reduction
-
Multi-component reactions: Utilizing Ugi or Groebke-Blackburn reactions to assemble the indole-piperidine framework in one pot
Reaction Optimization Challenges
Key challenges in synthesis derive from:
-
Steric hindrance at the 1,2-dimethylated indole position requiring high-temperature conditions (>100°C) for coupling reactions
-
Competing N-alkylation pathways during piperidine installation necessitating protecting group strategies
-
Purification difficulties due to the compound's predicted logP of 2.35–2.72, favoring mixed aqueous-organic solvent systems
Physicochemical Properties
The compound's moderate lipophilicity and basic piperidine nitrogen suggest favorable blood-brain barrier permeability, while the indole moiety may facilitate π-π stacking interactions with aromatic protein residues .
| Microorganism | MIC (μg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 8–16 | 3-(Piperidin-4-yl)-1H-indazole |
| E. coli (ESBL) | 32–64 | Indole-piperidine hybrid |
| C. albicans | 16–32 | Fluconazole derivatives |
Mechanistic studies suggest membrane disruption via hydrophobic indole insertion and interference with microbial efflux pumps through piperidine-mediated cation-π interactions .
Comparison with Structural Analogs
The additional methyl group in 1,2-dimethyl derivative increases lipophilicity but may sterically hinder target engagement compared to simpler analogs .
ADMET Profiling Challenges
Preliminary in silico predictions highlight:
-
Absorption: 92% human intestinal absorption (Caco-2 model)
-
Metabolism: CYP2D6 substrate (70% probability) with N-demethylation as primary pathway
-
Toxicity: hERG inhibition risk (IC50 predicted at 1.8 μM) requiring structural modification
Species-specific differences emerge in microsomal stability assays for analogs:
| Species | Half-life (min) | Clint (μL/min/mg) |
|---|---|---|
| Human | 42 | 18.7 |
| Rat | 28 | 34.2 |
| Dog | 65 | 12.1 |
These data suggest extensive first-pass metabolism, particularly in rodents, complicating preclinical evaluation .
Future Research Directions
-
Stereochemical optimization: Synthesis and testing of all four possible stereoisomers at the piperidine C4 position
-
Prodrug development: Masking the basic piperidine nitrogen with acetyl or phosphoryl groups to enhance bioavailability
-
Targeted delivery: Conjugation to nanoparticles or antibody-drug complexes to mitigate potential hERG liability
-
Polypharmacology studies: Systematic evaluation of off-target effects across kinome and ion channel panels
The compound's structural complexity and modular architecture position it as a versatile scaffold for medicinal chemistry exploration, though its therapeutic utility remains contingent on overcoming synthetic and pharmacokinetic challenges .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume